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Compound of Interest

2-Fluoro-4-
Compound Name: ) o
(pentafluorosulfur)cinnamic acid

CAS No.: 1240261-78-2

Cat. No.: B1399798

Get Quote

Executive Summary

Compound Class: Fluorinated Phenylpropanoid Molecular Formula:

Key Application: Bioisosteric building block in medicinal chemistry (enhancing lipophilicity and
metabolic stability).[1]

This guide outlines a multi-modal analytical workflow to unambiguously determine the
regiochemistry, stereochemistry, and electronic structure of 2-Fluoro-4-
(pentafluorosulfur)cinnamic acid. The presence of the pentafluorosulfanyl (

) group—often termed the "super-trifluoromethyl"—presents unique spectroscopic signatures,
particularly in

NMR, which are distinct from standard aromatic fluorine substituents.

Synthetic Context & Purity Profile
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Understanding the synthetic origin is the first step in elucidation, as it predicts likely impurities
(regioisomers or cis-alkenes). This compound is typically synthesized via a Heck Cross-
Coupling reaction:

e Precursors: 4-Bromo-3-fluorophenylsulfur pentafluoride + Acrylic Acid.
o Catalyst: Pd(OAc)

/ Phosphine ligand.

e Key Impurity Risks:
o Z-isomer (cis-cinnamic acid).
o Des-fluorinated byproducts.[2]
o Regioisomers (if the starting halide was impure).

Analytical Strategy: The Elucidation Workflow

The elucidation follows a "coarse-to-fine" resolution logic, moving from elemental composition
to 3D spatial arrangement.
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Figure 1: Step-wise analytical workflow for complete structural assignment.

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) in negative electrospray ionization mode (ESI-) is
the standard for acidic species.

e Target lon:
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o Calculated m/z: 306.9850 (approximate, based on exact masses: C=12.00000, H=1.00783,
F=18.99840, 0=15.99491, S=31.97207).

 |sotope Pattern: Sulfur (

) provides a characteristic M+2 peak (~4.4% relative abundance), confirming the presence of
sulfur.

o Fragmentation: Loss of

(m/z 44) is characteristic of cinnamic acids. Loss of

fragments (m/z 127) may be observed at high collision energies.

Vibrational Spectroscopy (FT-IR)

The infrared spectrum provides rapid confirmation of the three distinct chemical moieties.

Frequency (

Functional Group Intensity Assignment
)
] ) O-H stretch (H-
Carboxylic Acid 2800-3200 Broad, Med )
bonded dimer)
C=0 stretch
Carbonyl 1680-1710 Strong ,
(conjugated)
) C=C stretch
Alkene 1625-1640 Medium )
(conjugated)
S ) C=C ring skeletal
Aromatic Ring 1500, 1600 Variable o
vibrations
S-F stretch
Pentafluorosulfanyl 810-860 Very Strong o
(Characteristic)

Note: The S-F stretch is a diagnostic fingerprint for the

group, often dominating the fingerprint region due to the high polarity of the S-F bonds.
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Nuclear Magnetic Resonance (NMR)

This is the primary tool for elucidation. The presence of six fluorine atoms requires a dual-probe
approach (

and
).
NMR: The "Fingerprint"

The molecule contains two distinct fluorine environments: the single aromatic fluorine (Ar-F)
and the pentafluorosulfanyl group (

).
e Ar-F (2-position):
o Shift:

to

ppm (Upfield, relative to
).
o Multiplicity: Multiplet (couples to H3, H6, and potentially vinyl protons).
e Group (4-position):
o Shift:
to
ppm (Downfield, positive value).
o Pattern: The

group has a square pyramidal geometry. The apical fluorine (

) is chemically distinct from the four basal fluorines (
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).
o Coupling:
= Apical (
): Quintet (splits by 4

),

Hz.
» Basal (
): Doublet (splits by 1

),

Hz.

o Observation: In many aromatic systems with free rotation, this may appear as a broad
singlet or a resolved doublet/quintet system depending on the NMR solvent and
temperature.

NMR: Stereochemistry & Regiochemistry

Solvent: DMSO-

(to prevent carboxylic proton exchange).
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Approx. Shift ( Coupling (

T Structural
Proton Multiplicity e
nsi
) ) <
-COOH 12.0-13.0 Broad Singlet - Acidic proton.
. Trans (E
Vinyl 75-7.7 Doublet 16.0 Hz €)
geometry.
; Adjacent to
Vinyl 6.5-6.7 Doublet 16.0 Hz )
carbonyl.
Ortho to F, Meta
Ar-H (H3) 7.8-8.0 Doublet/Mult 0 vinvl
o0 vinyl.
Ar-H (H5) 7.6-7.8 Doublet Ortho to SF5.
Ar-H (H6) 7.4-7.6 Multiplet Meta to F.

Critical Check: The coupling constant of the vinyl protons (

Hz) definitively proves the trans (E) isomer. A cis (Z) isomer would show

Hz.

NMR

Expect extensive C-F coupling.

e C4 (attached to
): Pentet or Multiplet.

e C2 (attached to F): Large doublet (
Hz).[3]

X-Ray Crystallography (XRD)

Single-crystal XRD provides the ultimate proof of the 3D structure, particularly the geometry of
the

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3790387/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1399798?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

group.

¢ Geometry: The sulfur atom in

exhibits octahedral coordination (with the phenyl ring occupying the 6th position).

¢ Bond Lengths: The S-F bonds are typically shorter than C-F bonds.

¢ Packing: Cinnamic acids typically form centrosymmetric dimers via hydrogen bonding of the
carboxylic acid groups.

Logic Diagram: Connectivity Confirmation

The following diagram illustrates how 2D NMR correlations (HMBC, COSY) confirm the
connectivity between the fragments.
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Figure 2: 2D NMR correlation network establishing connectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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